molecular formula C14H20N2O3 B12733916 4-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)butanoic acid CAS No. 123941-02-6

4-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)butanoic acid

Cat. No.: B12733916
CAS No.: 123941-02-6
M. Wt: 264.32 g/mol
InChI Key: NAAZEZUKLGBHJF-UHFFFAOYSA-N
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Description

4-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)butanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a butanoic acid backbone with a 2,6-dimethylphenyl group and an amino-oxoethyl group attached. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 2,6-Dimethylphenylamine Intermediate: This step involves the reaction of 2,6-dimethylphenylamine with an appropriate reagent to introduce the amino group.

    Coupling with Oxoethyl Group: The intermediate is then reacted with an oxoethyl compound under controlled conditions to form the 2-oxoethyl derivative.

    Attachment to Butanoic Acid: Finally, the 2-oxoethyl derivative is coupled with butanoic acid using a suitable coupling agent, such as carbodiimide, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino and phenyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

4-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)butanoic acid stands out due to its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it valuable for specific applications in research and industry.

Properties

CAS No.

123941-02-6

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

4-[[2-(2,6-dimethylanilino)-2-oxoethyl]amino]butanoic acid

InChI

InChI=1S/C14H20N2O3/c1-10-5-3-6-11(2)14(10)16-12(17)9-15-8-4-7-13(18)19/h3,5-6,15H,4,7-9H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

NAAZEZUKLGBHJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNCCCC(=O)O

Origin of Product

United States

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